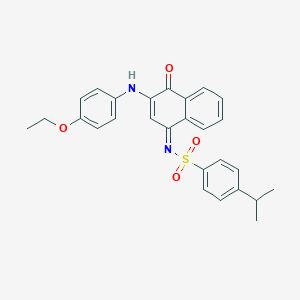![molecular formula C17H11NO4S2 B281556 N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as HONH-TSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of proteins involved in cell survival and proliferation. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to induce cell death and inhibit cell proliferation. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to reduce the production of inflammatory mediators in immune cells. However, the exact biochemical and physiological effects of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in different cell types and concentrations require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have low toxicity in animal models, suggesting its potential use as a safe and effective therapeutic agent. However, one of the limitations of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is its limited solubility in water, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One potential direction is the further investigation of its anticancer and anti-inflammatory properties, particularly in animal models and clinical trials. In addition, the use of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in the development of OLEDs and OFETs could be explored further, with a focus on improving its stability and efficiency. Furthermore, the development of new synthetic methods for N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could lead to the production of more efficient and cost-effective compounds with similar properties.
Méthodes De Synthèse
The synthesis of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves the reaction of 4-hydroxybenzaldehyde and 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in high purity.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In analytical chemistry, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been utilized as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C17H11NO4S2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide |
InChI |
InChI=1S/C17H11NO4S2/c19-11-6-4-10(5-7-11)18-24(21,22)15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-14/h1-9,18-19H |
Clé InChI |
WFBOYGLJHLAKQU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)O |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)

